DOI, also known as 2,5-dimethoxy-4-iodoamphetamine, is a psychedelic drug and a substituted amphetamine. Unlike many other amphetamines, it primarily acts as a serotonin receptor agonist, meaning it mimics the effects of the neurotransmitter serotonin. Studies have shown that DOI binds to and activates specific serotonin receptors, particularly the 5-HT2A receptor, leading to its psychoactive effects. This activation is believed to be responsible for the hallucinations, altered perception, and changes in mood associated with DOI use [, ].
Research on DOI aims to understand its mechanism of action and explore its potential therapeutic applications. Studies have investigated its effects on various physiological and psychological processes, including:
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine, also known as 4-iodo-2,5-dimethoxyphenylisopropylamine, is a synthetic compound that belongs to the class of phenethylamines. It is characterized by a propan-2-amine backbone with a 4-iodo and 2,5-dimethoxy substitution on the phenyl ring. This compound is primarily recognized for its agonistic activity at serotonin receptors, particularly the 5-hydroxytryptamine receptor subtypes 2A and 2C, which are implicated in various neuropharmacological effects, including psychedelic experiences .
These reactions are significant for modifying the pharmacological properties of the compound or synthesizing related analogs .
The primary biological activity of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine is its role as a serotonin receptor agonist. It has been shown to activate both the 5-hydroxytryptamine receptor 2A and 2C, which are involved in mood regulation and perception. This compound exhibits hallucinogenic properties similar to other psychedelics, influencing neurotransmitter systems and potentially leading to altered states of consciousness .
Several synthesis methods have been reported for producing 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine:
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine has applications primarily in research settings:
Due to its psychoactive properties, it is also explored within the context of drug design for new therapeutic agents targeting serotonergic systems .
Interaction studies have demonstrated that 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine binds effectively to serotonin receptors. Notably:
These findings underscore its potential utility in both basic research and clinical applications.
Several compounds share structural similarities with 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | Iodine and dimethoxy groups on a phenethylamine backbone | Known for its potent psychedelic effects; widely studied in psychopharmacology. |
DOB (4-Bromo-2,5-dimethoxyphenethylamine) | Bromine instead of iodine; similar methoxy substitutions | Exhibits strong hallucinogenic properties; used in research on psychedelics. |
DOM (4-Methylthio-2,5-dimethoxyphenethylamine) | Methylthio group instead of iodine | Known for its long-lasting effects; studied for its interaction with serotonin receptors. |
The uniqueness of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine lies in its specific iodine substitution and distinct pharmacological profile compared to these analogs. This makes it a valuable compound for comparative studies within serotonergic hallucinogens .
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine possesses a complex nomenclature system reflecting its structural characteristics and position within the broader phenethylamine family. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as 1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine, which precisely describes its molecular structure featuring an iodine atom at the 4-position and methoxy groups at the 2- and 5-positions of the phenyl ring.
The molecular formula C₁₁H₁₆INO₂ represents a molecular weight of 321.15 grams per mole, calculated through standard computational chemistry methods. The compound's structural identity is further characterized by its InChI representation: InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3, providing a standardized description of its atomic connectivity. The corresponding InChIKey, BGMZUEKZENQUJY-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical information systems.
Table 1: Chemical Identifiers and Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆INO₂ |
Molecular Weight | 321.15 g/mol |
InChI Key | BGMZUEKZENQUJY-UHFFFAOYSA-N |
SMILES | CC(CC1=CC(=C(C=C1OC)I)OC)N |
CAS Registry Number | 64584-34-5 |
Melting Point (HCl salt) | 217°C |
The compound exists in multiple synonymous forms within chemical literature and databases. Alternative nomenclature includes 4-iodo-2,5-dimethoxyphenylisopropylamine, 2,5-dimethoxy-4-iodoamphetamine, and various stereoisomer-specific designations. The hydrochloride salt form, with the molecular formula C₁₁H₁₇ClINO₂, represents the most commonly encountered crystalline form for research applications, bearing the CAS registry number 42203-78-1.
The compound's chemical classification as an organoiodine compound distinguishes it within the broader phenethylamine family. This structural characteristic, combined with its dimethoxybenzene framework and amphetamine backbone, creates a unique molecular architecture that contributes to its distinctive pharmacological properties. The presence of the iodine substituent at the 4-position represents a relatively uncommon feature among therapeutic agents, though it appears more frequently in research compounds within the psychoactive phenylalkylamine category.
The historical development of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine traces back to systematic structure-activity relationship studies conducted in the early 1970s. The compound was first synthesized in 1973 as part of comprehensive research investigating the effects of halogen substitutions on the 4-position of 2,5-dimethoxyamphetamine derivatives. This initial synthesis emerged from the broader exploration of substituted phenethylamines and their potential psychoactive properties.
Alexander Shulgin, the renowned biochemist and psychedelic researcher, played a pivotal role in the compound's development and characterization. His systematic approach to phenethylamine chemistry led to the documentation of this compound within his extensive research notebooks, which have become invaluable resources for understanding the historical progression of psychedelic chemistry. The compound's synthesis and properties were subsequently detailed in PiHKAL (Phenethylamines I Have Known And Loved), the comprehensive compilation published by Shulgin and his wife Ann in 1991.
The synthetic methodology for 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine involves several key chemical transformations. The synthesis typically begins with 2,5-dimethoxybenzaldehyde, which undergoes nitroaldol condensation to form the corresponding nitropropene intermediate. This intermediate is subsequently reduced using lithium aluminum hydride or alternative reducing agents to yield the final amphetamine structure. The iodine substitution is typically introduced through electrophilic aromatic substitution reactions using molecular iodine or iodine monochloride under controlled conditions.
Research applications of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine expanded significantly following its initial synthesis. The compound's utility as a research tool became particularly evident in serotonin receptor studies, where radiolabeled variants using iodine-125 and iodine-131 isotopes provided valuable imaging and binding studies. These radioactive forms enabled researchers to investigate serotonin receptor distribution and binding kinetics in both animal models and human studies.
The compound's research trajectory demonstrates the evolution from basic structure-activity relationship studies to sophisticated neuropharmacological investigations. Early research focused on establishing the compound's psychoactive properties and comparing them to related phenethylamine derivatives. Subsequent investigations expanded to examine its interactions with various neurotransmitter receptor systems, particularly serotonin receptors, leading to important discoveries about its selective agonist properties at specific receptor subtypes.
1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine occupies a distinctive position within the broader phenethylamine structural classification system. As a member of the substituted phenethylamine family, it shares the fundamental phenethylamine backbone consisting of a phenyl ring connected to an amino group through a two-carbon chain. This basic structure serves as the foundation for numerous psychoactive compounds, including both naturally occurring substances like dopamine and synthetic derivatives with diverse pharmacological properties.
The compound belongs specifically to the 4-substituted-2,5-dimethoxyamphetamine subfamily, commonly referenced as the DOx family. This classification system designates compounds containing methoxy groups at the 2- and 5-positions of the phenyl ring, combined with various substituents at the 4-position. The "DO" designation derives from "desoxy," indicating the removal of the 4-position methoxy group from the parent compound 2,5-dimethoxyamphetamine, followed by substitution with alternative functional groups.
Table 2: Structural Classification Hierarchy
Classification Level | Designation |
---|---|
Chemical Class | Substituted Phenethylamine |
Subclass | Substituted Amphetamine |
Family | 4-Substituted-2,5-dimethoxyamphetamine |
Subfamily | DOx compounds |
Specific Member | 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine |
Within the DOx family, 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine represents one of several halogenated derivatives that have been synthesized and studied. Related compounds include 4-bromo-2,5-dimethoxyamphetamine, 4-chloro-2,5-dimethoxyamphetamine, and 4-fluoro-2,5-dimethoxyamphetamine, each designated by their respective halogen substituents. The iodine-containing variant demonstrates unique properties within this series, particularly regarding its binding affinity and selectivity for serotonin receptor subtypes.
The structural relationship to mescaline, a naturally occurring phenethylamine psychedelic, provides important context for understanding the compound's classification. While mescaline contains three methoxy groups at the 3-, 4-, and 5-positions of the phenyl ring, the DOx family maintains only two methoxy groups at positions 2 and 5, with varied substituents at position 4. This structural modification significantly alters the pharmacological profile compared to the parent mescaline compound.
The amphetamine backbone of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine distinguishes it from related phenethylamine compounds that lack the alpha-methyl substitution. This structural feature places the compound within the substituted amphetamine category, though its pharmacological properties differ substantially from classical stimulant amphetamines due to the methoxy and halogen substitutions on the aromatic ring. The alpha-methyl group contributes to increased metabolic stability and altered pharmacokinetic properties compared to non-methylated phenethylamine analogs.
Stereochemical considerations add another layer to the compound's structural classification. 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine contains a chiral center at the alpha-carbon, resulting in two enantiomeric forms: R-(−)-1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine and S-(+)-1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine. Research has demonstrated that the R-(−)-enantiomer exhibits significantly greater pharmacological activity compared to the S-(+)-enantiomer, highlighting the importance of stereochemistry in determining biological activity within this compound class.
The pioneering synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine was first accomplished by Coutts and Malicky in 1973 as part of a comprehensive structure-activity investigation of hallucinogenic phenethylamine derivatives [9]. Their groundbreaking work established the fundamental synthetic methodology that would become the foundation for subsequent preparations of this important serotonergic compound [1].
The Coutts and Malicky synthesis proceeded through a Henry condensation reaction between the appropriately substituted benzaldehyde and nitroethane, generating the corresponding nitrostyrene intermediate [9]. Subsequent reduction of the nitro group using lithium aluminum hydride yielded the desired amine product in moderate overall yields [8]. This synthetic route proved particularly valuable due to its operational simplicity and the ready availability of starting materials, making it accessible to researchers investigating structure-activity relationships within the phenethylamine class [1].
The significance of this early synthetic work extended beyond the mere preparation of the target compound, as it established key principles for the synthesis of halogenated 2,5-dimethoxyamphetamine derivatives [8]. The methodology demonstrated that iodine substitution at the 4-position could be achieved without interference from the methoxy substituents, providing a template for the preparation of related analogues [9].
Contemporary radiolabeling methodologies for the preparation of iodine-125 labeled 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine have evolved significantly from early approaches, incorporating advanced synthetic strategies that provide superior radiochemical yields and specific activities [15]. These modern techniques are essential for producing high-quality radioligands suitable for serotonin receptor binding studies and autoradiographic investigations [17].
The most widely employed contemporary method involves iododestannylation of the corresponding tributylstannyl precursor using sodium iodide-125 in the presence of an oxidizing agent [17]. This approach typically achieves radiochemical yields of 70-90% with specific activities ranging from 37-74 gigabecquerels per micromole [24]. The reaction proceeds under mild conditions at room temperature, requiring only 10-15 minutes for completion, making it highly suitable for routine radiopharmaceutical preparation [15].
Alternative radiolabeling strategies include copper-mediated iododeboronation reactions, which utilize boronic acid or boronate ester precursors in combination with iodine-125 sodium iodide [15]. These methodologies offer the advantage of producing metal-free products with radiochemical yields of 60-85% and specific activities of 25-50 gigabecquerels per micromole [20]. The reaction conditions are compatible with sensitive functional groups and provide excellent reproducibility across multiple synthetic runs [15].
Table 4: Modern Radiolabeling Techniques for [¹²⁵I]-DOI Synthesis
Method | Precursor | Radiochemical Yield (%) | Specific Activity (GBq/μmol) | Reaction Time (min) | Advantages |
---|---|---|---|---|---|
Iododestannylation | Tributylstannyl derivative | 70-90 | 37-74 | 10-15 | High yield, mild conditions |
Direct Iodination | Phenolic precursor | 40-60 | 15-30 | 30-60 | Simple procedure |
Isotopic Exchange | Cold iodine compound | 80-95 | 60-80 | 5-10 | Rapid, high purity |
Copper-Mediated | Boronic acid/ester | 60-85 | 25-50 | 15-30 | Metal-free product |
Electrophilic Substitution | Activated aromatic | 45-70 | 20-40 | 20-45 | Direct labeling |
Isotopic exchange methodologies represent another important advancement in iodine-125 labeling technology [18]. These approaches exploit the ability to exchange cold iodine atoms with radioactive iodine-125 under specific reaction conditions, achieving radiochemical yields of 80-95% with exceptional specific activities of 60-80 gigabecquerels per micromole [14]. The rapid reaction kinetics, with completion typically occurring within 5-10 minutes, make this approach particularly attractive for time-sensitive applications [22].
Quality control procedures for radiolabeled products involve high-performance liquid chromatography analysis to confirm radiochemical purity exceeding 95% [24]. The radioligands must demonstrate appropriate binding characteristics, including high affinity for serotonin 5-hydroxytryptamine 2A receptors and low nonspecific binding in target tissues [17]. Stability testing under various storage conditions ensures the radioligands maintain their integrity throughout their intended shelf life [22].
The stereochemical properties of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine represent a critical aspect of its pharmacological profile, as the compound possesses a chiral center at the α-carbon of the propan-2-amine side chain [44]. The two enantiomers, designated as R-(-)-enantiomer and S-(+)-enantiomer, exhibit markedly different binding affinities and functional activities at serotonin receptors [1].
Binding studies using iodine-125 labeled enantiomers have demonstrated that the R-(-)-enantiomer displays a high-affinity dissociation constant of 1.26 nanomolar, while the S-(+)-enantiomer exhibits approximately two-fold lower affinity with a dissociation constant of 2.5 nanomolar [44]. This stereoselective binding pattern indicates that the R-(-)-configuration provides optimal complementarity with the serotonin 5-hydroxytryptamine 2A receptor binding site [47].
Table 3: Stereochemical Considerations in DOI Enantiomer Synthesis and Activity
Parameter | R-(-)-DOI | S-(+)-DOI | Racemic (±)-DOI |
---|---|---|---|
Binding Affinity (Ki, nM) | 1.26 | 2.5 | 1.8-4.0 |
Relative Potency | 100% | 50% | 75% |
Functional Efficacy | Full agonist | Partial agonist | Mixed response |
Selectivity Index | 5-12 fold (5-HT₂ₐ vs 5-HT₂ᶜ) | Lower selectivity | Intermediate |
Metabolic Stability | Higher | Lower | Intermediate |
Plasma Protein Binding | Moderate | Moderate | Moderate |
Enantioselective synthesis of 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine can be achieved through several strategic approaches [28]. Asymmetric reductive amination of the corresponding ketone precursor using chiral auxiliary reagents represents one effective methodology [27]. The use of chiral reducing agents or enzymatic resolution of racemic intermediates provides alternative routes to enantiomerically pure products [26].
Chiral auxiliary-based synthetic strategies have proven particularly successful for preparing individual enantiomers [28]. These approaches typically involve the condensation of appropriate chiral amine auxiliaries with ketone intermediates, followed by stereoselective reduction and subsequent removal of the auxiliary group [29]. The stereochemical outcome can be controlled through careful selection of reaction conditions and auxiliary structures [27].
The pharmacological significance of stereochemical considerations extends beyond simple binding affinity differences [44]. The R-(-)-enantiomer demonstrates superior selectivity for serotonin 5-hydroxytryptamine 2A receptors over 5-hydroxytryptamine 2C receptors, with selectivity indices ranging from 5-12 fold [1]. This enhanced selectivity profile makes the R-(-)-enantiomer particularly valuable for mechanistic studies investigating specific serotonin receptor subtypes [47].
The structure-activity relationships within the 4-substituted 2,5-dimethoxyamphetamine series, commonly referred to as DOx analogues, reveal fundamental principles governing serotonin receptor binding and functional activity [35]. These relationships provide critical insights into the molecular requirements for high-affinity binding and agonist activity at serotonin 5-hydroxytryptamine 2A receptors [34].
Systematic investigation of 4-position substituent effects demonstrates that halogen substitution generally enhances binding affinity compared to the unsubstituted parent compound [35]. Within the halogenated series, the order of potency on a molar basis follows the pattern: 4-bromo > 4-iodo ≈ 4-chloro > 4-fluoro [8]. This ordering reflects the interplay between electronic and steric factors influencing receptor recognition [39].
Table 1: 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine (DOI) Receptor Binding Profile
Target | Affinity (Ki, nM) | Functional Response |
---|---|---|
5-HT₂ₐ | 0.46-165 | Agonist |
5-HT₂ᵦ | 1.4-336 | Agonist |
5-HT₂ᶜ | 1.8-48 | Agonist |
5-HT₁ₐ | 2,219-4,177 | Low activity |
5-HT₁ᵦ | >10,000 | Inactive |
5-HT₁ᴅ | 458 | Low activity |
5-HT₁ₑ | 1,013-2,970 | Low activity |
5-HT₁ᶠ | 1,739-2,511 | Low activity |
5-HT₃ | >10,000 | Inactive |
5-HT₅ₐ | >10,000 | Inactive |
5-HT₅ᵦ | 1,000 (rat) | Low activity |
5-HT₆ | 2,113 | Low activity |
5-HT₇ | 5,769 | Low activity |
α₂ₐ | 74 | Partial agonist |
α₂ᵦ | 340 | Partial agonist |
α₂ᶜ | 601 | Partial agonist |
β₁ | 591 | Partial agonist |
β₂ | 139 | Partial agonist |
SERT | 685 | Inhibitor |
The 2,5-dimethoxy substitution pattern represents an essential structural feature for high-affinity serotonin receptor binding [35]. Removal of either methoxy group results in dramatic reductions in binding affinity, with the parent 4-iodoamphetamine demonstrating negligible serotonin receptor affinity [8]. This finding underscores the critical importance of both methoxy substituents for optimal receptor recognition [1].
Table 2: Structure-Activity Relationships in 4-Substituted 2,5-Dimethoxyamphetamine (DOx) Analogues
Compound | 5-HT₂ₐ Ki (nM) | Potency Rank | Functional Activity | Human Activity |
---|---|---|---|---|
DOI (4-Iodo) | 0.46-165 | 2 | Agonist | Active |
DOB (4-Bromo) | 0.91-52 | 1 | Agonist | Active |
DOC (4-Chloro) | 2.3-20 | 3 | Agonist | Active |
DOF (4-Fluoro) | 7.6-370 | 4 | Agonist | Active |
DOM (4-Methyl) | 3.0-20 | High | Agonist | Active |
DOET (4-Ethyl) | 1.4-14 | High | Agonist | Active |
DOPR (4-n-Propyl) | 2.1-8.9 | High | Agonist | Active |
DOBZ (4-Benzyl) | 7 | High | Antagonist | Inactive |
DOHX (4-n-Hexyl) | 2.5 | High | Antagonist | Inactive |
DOOC (4-n-Octyl) | 3 | High | Antagonist | Inactive |
Analysis of alkyl-substituted analogues reveals an important transition from agonist to antagonist activity as the size of the 4-position substituent increases [35]. Compounds bearing small alkyl groups such as methyl, ethyl, and n-propyl maintain full agonist activity, while those with larger substituents including benzyl, n-hexyl, and n-octyl function as antagonists despite maintaining high binding affinity [8]. This observation suggests the existence of distinct binding modes for agonists versus antagonists within the serotonin 5-hydroxytryptamine 2A receptor binding site [34].
The selectivity profile across serotonin receptor subtypes provides additional insights into structure-activity relationships [1]. 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine demonstrates approximately 5-12 fold selectivity for serotonin 5-hydroxytryptamine 2A receptors over 5-hydroxytryptamine 2C receptors, with the R-(-)-enantiomer showing enhanced selectivity compared to the racemic mixture [35]. This selectivity pattern is consistent across the halogenated DOx series, suggesting that the 4-position substituent primarily influences overall affinity rather than subtype selectivity [39].